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Diethyl 2,3-dimethylsuccinate

Cat. No.: B7770027
M. Wt: 202.25 g/mol
InChI Key: PBCHBEKHOCTNCV-UHFFFAOYSA-N
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Description

Diethyl 2,3-dimethylsuccinate (CAS 32884-97-2) is a chemical compound with the molecular formula C 10 H 18 O 4 and a molecular weight of 202.25 g/mol . This diethyl ester is of significant interest in scientific research, particularly in the field of polymer science. It serves as a valuable monomer or building block in the synthesis of more complex structures. For instance, succinate esters are utilized in enzymatic polymerization processes to create biodegradable polyesters . Furthermore, structurally related succinate compounds are investigated for their role as internal electron donors in Ziegler-Natta catalyst systems for olefin polymerization, which can influence the properties of the resulting polymers . Research into these applications is driven by the broader market and scientific trend towards developing sustainable and high-performance materials . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B7770027 Diethyl 2,3-dimethylsuccinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,3-dimethylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHBEKHOCTNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetics of Diethyl 2,3 Dimethylsuccinate Transformations

Mechanistic Investigations of Esterification and Transesterification

The synthesis of diethyl 2,3-dimethylsuccinate typically involves the esterification of 2,3-dimethylsuccinic acid with ethanol (B145695). This reaction is generally acid-catalyzed. The mechanism, analogous to the Fischer esterification of other carboxylic acids, proceeds through several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst. This process occurs at both carboxylic acid groups to form the diethyl ester.

The synthesis of related succinic diesters, such as 2,3-diisopropyl diethyl succinate (B1194679), has been achieved through the esterification of the corresponding dicarboxylic acid in the presence of an acid catalyst like sulfuric acid under reflux conditions. google.com

Hydrogenation Reaction Mechanisms and Pathways

The hydrogenation of succinate esters is a commercially important process for the production of valuable chemicals like γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF). While direct mechanistic studies on the hydrogenation of this compound are scarce, research on the hydrogenation of diethyl succinate and dimethyl succinate over copper-based catalysts provides significant insights. researchgate.net

The hydrogenation process is a heterogeneous catalytic reaction that typically occurs on the surface of a metal catalyst.

Following the adsorption of the ester onto the catalyst surface, the reaction proceeds through a series of hydrogenation steps involving the adsorbed hydrogen atoms. In the hydrogenation of diethyl succinate over a CuO/ZnO catalyst, ethyl 4-hydroxybutyl succinate has been identified as a key intermediate. researchgate.net This intermediate can then be further converted to 1,4-butanediol or polyesters. researchgate.net

For the hydrogenation of dimethyl maleate (B1232345) to dimethyl succinate, the reaction is often highly selective, with dimethyl succinate being the primary product. asianpubs.org Further hydrogenation of dimethyl succinate can lead to the formation of γ-butyrolactone, methanol (B129727), and tetrahydrofuran. researchgate.net It is plausible that the hydrogenation of this compound would proceed through analogous intermediates, such as ethyl 4-hydroxy-2,3-dimethylbutanoate, although specific experimental evidence is lacking.

The general pathway for the hydrogenation of a dialkyl succinate can be summarized as follows: Diethyl Succinate → Ethyl 4-hydroxybutanoate (B1227057) → γ-Butyrolactone + Ethanol → 1,4-Butanediol

The presence of the methyl groups at the 2 and 3 positions in this compound would likely influence the reaction kinetics and potentially the distribution of products due to steric effects.

Hydroxyl Radical Reaction Kinetics in Various Phases

The reaction of organic compounds with hydroxyl (•OH) radicals is a fundamental process in atmospheric and aqueous environmental chemistry, determining their persistence and degradation pathways.

There is a lack of specific experimental data for the gas-phase reaction of hydroxyl radicals with this compound. However, studies on similar organic molecules can provide an estimation of its reactivity. The kinetics of •OH radical reactions are often studied using relative rate methods or time-resolved techniques like laser photolysis-laser induced fluorescence. nih.gov

For instance, the rate constant for the reaction of •OH radicals with dimethyl methylphosphonate (B1257008) (DMMP) has been studied over a wide temperature range (295–837 K) and shows a complex V-shaped temperature dependence. nih.gov The rate expression for this reaction was determined to be k = 2.19 × 10⁻¹⁴(T/298)²·⁴³exp(15.02 kJ mol⁻¹/RT) + 1.71 × 10⁻¹⁰exp(−26.51 kJ mol⁻¹/RT) cm³molecule⁻¹s⁻¹. nih.gov Similarly, the reaction of isopropylperoxyl radicals with 2,3-dimethylbut-2-ene has been studied, yielding Arrhenius parameters of log (A/dm³ mol⁻¹ s⁻¹) = 7.96 ± 0.50 and E/kJ mol⁻¹ = 40.87 ± 1.78. psu.edu

These studies indicate that the reaction mechanism likely involves hydrogen abstraction from the alkyl groups. For this compound, this would involve the abstraction of a hydrogen atom from the ethyl groups or the methyl-substituted backbone by the •OH radical.

Table 1: Gas-Phase Reaction Rate Constants of Related Compounds with •OH Radicals

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K Temperature Range (K) Reference
Dimethyl Methylphosphonate Complex V-shaped dependence 295-837 nih.gov
Trimethyl Phosphate V-shaped temperature dependence 273-837 rsc.org

In the aqueous phase, hydroxyl radicals are powerful oxidants that can degrade organic pollutants. nist.gov The reaction of •OH radicals with organic compounds in water is typically very fast, often approaching diffusion-controlled limits.

While no direct data exists for this compound, the rate constants for the reaction of •OH radicals with dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP) in aqueous solution have been determined by competition kinetics. researchgate.net The primary reaction pathway is hydrogen abstraction, leading to the formation of carbon-centered radicals. researchgate.net

Table 2: Aqueous-Phase Reaction Rate Constants of Related Compounds with •OH Radicals

Compound Rate Constant (M⁻¹ s⁻¹) Reference
Dimethyl Methylphosphonate (2 ± 1) × 10⁸ researchgate.net

The reactivity of this compound in the aqueous phase with •OH radicals is expected to be high, with the reaction proceeding via hydrogen abstraction from the C-H bonds of the ester.

Structure-Activity Relationships (SAR) in Reaction Kinetics

The kinetics of transformations involving this compound are significantly influenced by its molecular structure. While specific kinetic data for this compound is not extensively published, structure-activity relationships can be inferred from studies on analogous compounds, such as unsubstituted Diethyl succinate.

The alkaline hydrolysis of succinate diesters occurs in two consecutive steps: the hydrolysis of the diester to a monoester anion, and the subsequent hydrolysis of the monoester to the succinate dianion. The rate constants for these two steps, k1 and k2 respectively, are key indicators of reactivity.

Studies on the alkaline hydrolysis of Diethyl succinate and Dibenzyl succinate show that the nature of the alcohol group and the solvent composition significantly impact the reaction rates. ias.ac.in The ratio of the first to the second rate constant (k1/k2) provides insight into the electronic and steric effects at play. For instance, the k1/k2 ratio for Diethyl succinate was found to be 7.18 in one study, indicating the first hydrolysis step is significantly faster than the second. acs.org This is because the introduction of a negative charge after the first hydrolysis step makes the second ester group less susceptible to nucleophilic attack by the hydroxide (B78521) ion.

For this compound, the presence of methyl groups on the C2 and C3 carbons introduces steric hindrance. This bulkiness is expected to decrease the rate of nucleophilic attack at the carbonyl carbons, thus lowering both k1 and k2 compared to unsubstituted Diethyl succinate. The stereochemistry of the methyl groups (meso or racemic diastereomers) would also be expected to influence the reaction kinetics, with the trans (racemic) isomer likely being more sterically accessible than the cis (meso) isomer.

CompoundSolvent Composition (% v/v)Temperature (°C)k1 (l/mol·s)k2 (l/mol·s)k1/k2 Ratio
Diethyl succinate 50% Dioxan30--7.93
Diethyl succinate 60% Dioxan30--6.51
Dibenzyl succinate 50% Dioxan30--7.92
Dibenzyl succinate 60% Dioxan30--6.45

Table based on data from kinetic studies of succinate ester hydrolysis. ias.ac.in Note: Specific rate constants were not provided in the reference, only the ratio.

Degradation Mechanisms: Thermal and Photochemical Decomposition Studies

The degradation of this compound can proceed through thermal or photochemical pathways, leading to a variety of smaller molecules.

Thermal Decomposition: The thermal decomposition (pyrolysis) of esters typically proceeds via a syn-elimination mechanism if a β-hydrogen is present on the alkyl chain of the alcohol, which is the case for the ethyl groups in this compound. However, studies on related succinate structures reveal a more complex decomposition pattern. The thermal decomposition of imidazoline/dimethyl succinate hybrids shows that an initial step is the cleavage of an ester bond, leading to the emission of a methanol molecule. nih.gov By analogy, this compound would be expected to lose ethanol.

More direct insight comes from the thermal decomposition of cis- and trans-2,3-dimethylsuccinic anhydride (B1165640), which shares the core carbon skeleton. cdnsciencepub.com This process is complex, yielding carbon monoxide (CO), carbon dioxide (CO2), butene-2, and methane (B114726) as primary products. cdnsciencepub.com The formation of butene-2 occurs without retention of the original cis-trans configuration, suggesting a biradical intermediate is not the primary pathway for the thermal reaction. cdnsciencepub.com The decomposition of the diethyl ester would involve these core fragmentation pathways in addition to reactions of the ethyl groups.

Photochemical Decomposition: Photolysis of 2,3-dimethylsuccinic anhydride, induced by UV light (230-250 nm), provides a model for the photochemical decomposition of this compound. This process is cleaner than thermal decomposition, yielding equimolar amounts of CO and CO2. cdnsciencepub.com The primary hydrocarbon product is butene-2, though its yield is not fully stoichiometric. cdnsciencepub.com Notably, photolysis of both cis- and trans-anhydrides produces a mixture of cis- and trans-butene-2, with the trans isomer always being in excess, suggesting a common intermediate. cdnsciencepub.com This lack of stereochemical retention points towards a mechanism involving a biradical intermediate that has time to equilibrate before fragmentation.

Degradation MethodPrecursor StudiedTemperature/WavelengthKey ProductsObservations
Thermal cis- & trans-2,3-dimethylsuccinic anhydride630 - 770 KCO, CO₂, butene-2, CH₄Complex reaction; butene-2 is a minor product; no retention of configuration. cdnsciencepub.com
Photochemical cis- & trans-2,3-dimethylsuccinic anhydride230 & 250 nmCO, CO₂, butene-2Cleaner reaction than thermal; equimolar CO and CO₂; no retention of configuration. cdnsciencepub.com
Thermal Imidazoline/dimethyl succinate hybrids> 191 °CCH₃OH, HCN, N₂, CO₂Initial step is the breaking of an ester bond. nih.gov

Rearrangement Pathways in Derivative Synthesis

A key transformation in the synthesis of derivatives from this compound is the Dieckmann condensation, an intramolecular cyclization reaction. libretexts.orgorganic-chemistry.org This base-catalyzed reaction converts a diester into a cyclic β-keto ester, providing a powerful method for forming five- or six-membered rings. organic-chemistry.org For this compound, which is a 1,6-diester (counting the atoms that will form the ring), this reaction yields a five-membered ring derivative. libretexts.org

The mechanism proceeds through several key steps: libretexts.orgyoutube.com

Deprotonation: A strong base, typically sodium ethoxide, abstracts an acidic α-hydrogen (a proton on C2 or C3) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. This forms a five-membered ring and a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This results in the formation of a cyclic β-keto ester.

Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11). youtube.com This proton is readily removed by the ethoxide base in the reaction mixture, driving the equilibrium towards the final product.

Acid Workup: A final acidic workup step is required to protonate the enolate and yield the neutral cyclic β-keto ester product. youtube.com

This pathway is crucial for synthesizing substituted cyclopentanone (B42830) derivatives from this compound, as the resulting β-keto ester can be further modified through alkylation and decarboxylation reactions. libretexts.org

Advanced Spectroscopic and Structural Characterization of Diethyl 2,3 Dimethylsuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Diethyl 2,3-dimethylsuccinate, ¹H and ¹³C NMR provide direct insight into the chemical environment of each atom, while specialized techniques like variable-temperature NMR can illuminate the compound's dynamic conformational behavior.

¹H NMR Studies

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in its structure. The ethyl ester groups give rise to a characteristic quartet and triplet pattern. The quartet arises from the methylene (B1212753) (-OCH₂-) protons, which are coupled to the adjacent methyl protons. The methyl (-CH₃) protons of the ethyl group appear as a triplet, coupled to the methylene protons.

The protons on the succinate (B1194679) backbone, namely the methine (-CH-) and methyl (-CH(CH₃)-) protons, provide key information about the substitution pattern. The methyl groups attached to the backbone typically appear as a doublet, being split by the adjacent methine proton. The methine protons themselves would present as a multiplet due to coupling with both the adjacent methyl protons and potentially the other methine proton, depending on the stereoisomer (meso or racemic).

While a specific spectrum for this compound is not publicly available, data from the closely related Diethyl succinate shows signals for the ethyl group at approximately 4.1 ppm (quartet, -OCH₂-) and 1.2 ppm (triplet, -CH₃). The backbone protons in the unsubstituted diethyl succinate appear as a singlet around 2.6 ppm. For this compound, the signals for the backbone methine and methyl protons would be expected in a similar region, with their multiplicity confirming the 2,3-substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl -CH₃ ~1.2 Triplet
Backbone -CH₃ ~1.1 - 1.3 Doublet
Backbone -CH- ~2.6 - 2.9 Multiplet
Ethyl -OCH₂- ~4.1 Quartet

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

¹³C NMR Studies

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl, methine, methylene, and two different methyl carbons.

The carbonyl carbons (C=O) of the ester groups are the most deshielded and appear furthest downfield, typically in the range of 170-175 ppm. The methylene carbons of the ethyl groups (-OCH₂-) are also deshielded by the adjacent oxygen and appear around 60 ppm. The methine carbons (-CH-) of the succinate backbone are found in the aliphatic region, generally around 40-45 ppm. Finally, the two types of methyl carbons—those of the ethyl group and those on the succinate backbone—are the most shielded and appear furthest upfield, typically between 10-20 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for Diethyl Succinate Derivatives

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (C=O) 172 - 175
Methylene (-OCH₂-) ~60
Methine (-CH-) ~40 - 45
Backbone Methyl (-CH₃) ~15 - 20
Ethyl Methyl (-CH₃) ~14

Source: Based on data for Diethyl Succinate and related structures.

Variable-Temperature NMR for Conformational Analysis

The rotation around the central C2-C3 bond in succinate derivatives gives rise to different rotational isomers, or conformers, primarily the anti and gauche forms. The relative populations of these conformers are influenced by steric and electronic effects and can be studied using variable-temperature (VT) NMR.

At room temperature, the rotation between these conformers is typically fast on the NMR timescale, resulting in a spectrum that shows the average of the conformers present. As the temperature is lowered, the rate of interconversion slows. If the temperature is lowered sufficiently to the point of coalescence, the signals for the individual conformers may be resolved, allowing for the direct observation of each species and the calculation of the energy barrier to rotation.

Conformational analysis of related succinic acids has been performed by analyzing the vicinal proton-proton coupling constants (³JHH) between the backbone protons at different temperatures. The magnitude of this coupling constant is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the relative populations of the anti and gauche conformers can be determined, providing a detailed picture of the conformational equilibrium.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its ester functional groups and hydrocarbon framework. The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp band. For similar dialkyl esters like dimethyl succinate, this peak is observed around 1743 cm⁻¹.

Other significant absorptions include the C-O stretching vibrations of the ester group, which typically appear as multiple strong bands in the 1300-1100 cm⁻¹ region. The sp³ C-H stretching vibrations from the methyl and methylene groups are found just below 3000 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for Dialkyl Succinates

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 3000 Medium-Strong
C=O Stretch (Ester) ~1740 Very Strong, Sharp
C-O Stretch (Ester) 1100 - 1300 Strong

Source: Based on spectral data for dimethyl succinate.

Analysis of Molecular Interactions through FT-IR

FT-IR spectroscopy is a sensitive probe of intermolecular forces. The position of the carbonyl (C=O) stretching band is particularly responsive to its environment. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and elongated, causing its vibrational frequency to shift to a lower wavenumber (a redshift).

Studies on the related dimethyl succinate have shown that its interaction with hydroxylated surfaces or protic solvents leads to a noticeable shift of the C=O peak to lower frequencies. This shift is direct evidence of the formation of interfacial hydrogen bonds. This principle allows FT-IR to be used to study the adsorption of this compound onto surfaces or its solvation in various media, providing insight into the specific molecular interactions at play.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₁₀H₁₈O₄), which has a computed molecular weight of 202.25 g/mol , the analysis would involve identifying the molecular ion peak and its characteristic fragmentation pattern. nih.gov

In electron ionization (EI) mass spectrometry, the this compound molecule would be expected to lose an electron to form the molecular ion (M⁺) at m/z 202. The fragmentation of this molecular ion is dictated by the presence of the two ethyl ester functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the alkoxycarbonyl group (-COOCH₂CH₃).

Key fragmentation pathways and expected prominent ions include:

Loss of an ethoxy radical (•OCH₂CH₃): This cleavage results in an acylium ion [M - 45]⁺ at m/z 157.

Loss of an ethyl group (•CH₂CH₃): Cleavage of the ethyl group from the ether oxygen would lead to an ion [M - 29]⁺ at m/z 173.

Loss of ethanol (B145695) (C₂H₅OH) via McLafferty rearrangement: This rearrangement, if sterically possible, would result in an ion [M - 46]⁺ at m/z 156.

Cleavage of the C-C bond between the two chiral carbons: This would lead to fragments corresponding to the substituted succinate backbone.

The fragmentation patterns of related dicarboxylic acid esters, such as phthalate (B1215562) metabolites, also show characteristic losses of alkoxy groups and rearrangements that help in structural identification. nih.gov While a publicly available mass spectrum for this compound is not detailed in the provided sources, the analysis would follow these established principles of ester fragmentation.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₈O₄
Molecular Weight202.25 g/mol nih.gov
Molecular Ion (M⁺)m/z 202
Key Fragment Ion [M-C₂H₅O]⁺m/z 157
Key Fragment Ion [M-C₂H₅]⁺m/z 173
Key Fragment Ion [M-C₂H₅OH]⁺m/z 156

X-ray Diffraction and Crystallography

Single-Crystal X-ray Diffraction for Polymorphism and Coordination Compounds

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For a molecule like this compound, which exists as three stereoisomers (a pair of enantiomers (R,R and S,S) and an achiral meso form), SC-XRD would be essential to unambiguously determine the absolute configuration of a chiral sample or confirm the structure of the meso isomer.

While specific single-crystal X-ray diffraction studies for this compound were not found in the surveyed literature, the technique is widely applied to similar organic esters. nih.gov Such an analysis would reveal critical structural details, including the conformation of the flexible ethyl ester chains and the succinate backbone.

Polymorphism: This phenomenon, where a compound crystallizes into multiple different crystal forms, is a key area of study in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. An SC-XRD study on this compound would be the primary method to identify and characterize any potential polymorphs.

Coordination Compounds: The oxygen atoms of the carbonyl groups in this compound can act as ligands, coordinating to metal ions to form coordination compounds. SC-XRD is indispensable for characterizing the geometry and bonding within these metal-organic complexes.

Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. frontiersin.org For this compound, the packing of molecules in a crystal would be governed by weak non-covalent interactions, primarily van der Waals forces and potentially weak C-H···O hydrogen bonds. nih.gov

In the absence of strong hydrogen bond donors, the crystal packing of esters is often dictated by the need to efficiently fill space. The principles of crystal engineering applied to related molecules, such as succinic acid, demonstrate the powerful directing effect of hydrogen bonds in forming predictable supramolecular structures like chains or sheets. frontiersin.orgnih.gov In the case of this compound, the shape of the molecule and the disposition of its methyl and ethyl groups would be the dominant factors influencing the crystal lattice. The study of how these subtle interactions guide the assembly of molecules is a central theme in crystal engineering.

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For chiral molecules like this compound, chiral chromatography is essential for assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a premier method for this purpose. mdpi.com The separation of the (R,R) and (S,S) enantiomers of this compound requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). sigmaaldrich.com

The process involves the following:

A solution containing the mixture of enantiomers is injected into the HPLC system.

The solution (mobile phase) is passed through a column packed with a CSP.

The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers. This means one enantiomer forms a more stable, transient complex with the CSP than the other.

The enantiomer that interacts more weakly with the CSP travels through the column faster and elutes first, while the more strongly interacting enantiomer is retained longer and elutes later.

A detector measures the concentration of each enantiomer as it elutes, producing a chromatogram with two separate peaks for the two enantiomers.

The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (ee) or enantiomeric purity. Various types of CSPs are available, and method development involves optimizing the mobile phase composition (e.g., mixtures of solvents like n-hexane and isopropanol) and conditions (e.g., flow rate, temperature) to achieve baseline separation. nih.govchiraltech.com

Table 2: HPLC Methodological Parameters for Chiral Separation

ParameterDescription
TechniqueHigh-Performance Liquid Chromatography (HPLC) mdpi.com
ModeChiral Separation sigmaaldrich.com
Stationary PhaseChiral Stationary Phase (CSP) (e.g., polysaccharide-based or Pirkle-type columns) nih.gov
Mobile PhaseTypically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) nih.gov
DetectionUV detector (if the molecule has a chromophore) or other detectors like a Refractive Index (RI) detector.
Key MeasurementEnantiomeric Excess (ee %), calculated from the relative peak areas of the two enantiomers.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Computational chemistry is a powerful tool for understanding molecular behavior. For a molecule like this compound, such studies would provide critical insights into its properties and reactivity. Methodologies like Density Functional Theory (DFT) are standard for investigating equilibrium structures and the relative energies of different conformers. These calculations could elucidate the most stable three-dimensional shapes of the molecule and detail the complex interplay of intramolecular and intermolecular forces, such as the interactions involving its carbonyl oxygen atoms.

Similarly, Molecular Mechanics (MM) simulations would be instrumental in modeling the dynamic behavior of the molecule. While general force fields for esters exist, specific parameterization for this compound would be necessary for accurate simulations of its conformational landscape and interactions in various environments.

In the context of catalysis, particularly in Ziegler-Natta polymerization where similar succinates are used, computational studies are vital. Research on the adsorption and chemisorption of this compound on catalytic surfaces, such as magnesium dichloride (MgCl₂), would clarify its role as an internal electron donor. Theoretical models can distinguish between different coordination modes, such as chelating versus bridging, which are crucial for catalyst performance, activity, and stereospecificity. DFT calculations have been applied to other succinates to understand their interaction with catalyst components, but specific findings for the 2,3-dimethyl derivative are absent from the literature.

Furthermore, a complete theoretical understanding would involve the analysis of reaction pathway energetics and transition states. This would involve mapping the energy landscape for reactions involving this compound, identifying the energy barriers for various transformations, and characterizing the geometry of the transition states. Such information is fundamental to predicting reaction mechanisms and kinetics. For instance, studies on the atmospheric reactions of simpler esters like dimethyl succinate have utilized computational methods to propose degradation pathways, but this has not been extended to this compound.

While the foundational principles of computational chemistry suggest that such studies are feasible and would be highly informative, the specific research has yet to be published. The scientific community has focused more on other succinate derivatives, leaving the detailed computational and theoretical profile of this compound as an area open for future investigation.

Applications of Diethyl 2,3 Dimethylsuccinate in Advanced Materials and Chemical Synthesis

Role as an Internal Electron Donor in Ziegler-Natta Catalysis for Olefin Polymerization

In the production of polyolefins, such as polypropylene (B1209903), Ziegler-Natta catalysts are of paramount importance. The performance of these catalysts, particularly their stereoselectivity and activity, is significantly influenced by the presence of internal electron donors. Succinate (B1194679) esters, as a class of compounds, have been identified as effective internal electron donors. Although direct studies on diethyl 2,3-dimethylsuccinate are scarce, research on analogous compounds like diethyl 2,3-diisopropylsuccinate provides valuable insights into its probable functions.

Influence on Polymer Stereoregularity (Isotacticity)

The stereoregularity of a polymer, specifically its isotacticity, is a critical factor that determines its physical and mechanical properties. High isotacticity in polypropylene, for instance, leads to a more crystalline and rigid material with a higher melting point. The role of the internal electron donor is to control the stereochemistry of the polymer chain during polymerization.

Impact on Molecular Weight Distribution

The molecular weight distribution (MWD) of a polymer is another key parameter that affects its processing characteristics and end-use properties. A broad MWD can improve the processability of a polymer, while a narrow MWD is often desirable for specific applications requiring uniform material properties.

Research on Ziegler-Natta catalysts containing various succinate internal donors has shown that the structure of the succinate has a significant impact on the MWD of the resulting polypropylene. For example, catalysts with diethyl 2,3-diisopropylsuccinate as an internal donor have been shown to produce polypropylene with a broad molecular weight distribution, with MWD (Mw/Mn) values ranging from 3.3 to 6.3. This broadening of the MWD is attributed to the presence of multiple types of active sites on the catalyst surface, each producing polymer chains of different lengths. It is plausible that this compound would also promote a broad molecular weight distribution in the resulting polymer, a desirable characteristic for applications such as injection molding.

Internal Electron DonorPolymerIsotacticity (%)Molecular Weight Distribution (Mw/Mn)
Diethyl 2,3-diisopropylsuccinatePolypropylene>963.3 - 6.3
Dibutyl phthalate (B1215562)Polypropylene--
9,9′-bis(methoxymethyl)fluorenePolypropylene--

Interaction with Magnesium Dihalide Supports

The interaction between the internal electron donor and the magnesium dihalide (typically MgCl₂) support is fundamental to the performance of a Ziegler-Natta catalyst. The donor molecule adsorbs onto the MgCl₂ surface, which in turn influences the coordination of the titanium tetrachloride active species.

Precursor in the Synthesis of Value-Added Chemicals

Beyond its role in polymerization, this compound holds potential as a valuable precursor for the synthesis of other important chemicals. Its ester functionalities and hydrocarbon backbone can be chemically transformed to yield a variety of useful products.

Conversion to γ-Butyrolactone and 1,4-Butanediol (B3395766)

The catalytic hydrogenation of succinate esters is a well-established route for the production of γ-butyrolactone (GBL) and 1,4-butanediol (BDO), two commodity chemicals with extensive industrial applications. GBL is a versatile solvent and an intermediate in the production of other chemicals, while BDO is a key monomer for the synthesis of polyesters, polyurethanes, and other polymers.

Research has demonstrated the successful conversion of both dimethyl succinate and diethyl succinate to GBL and BDO using various catalyst systems, typically copper-based catalysts. The reaction conditions, such as temperature, pressure, and the hydrogen-to-ester ratio, can be tuned to selectively favor the formation of either GBL or BDO. Although specific studies on the hydrogenation of this compound are not prominent, the fundamental chemistry suggests that it would undergo a similar transformation. The presence of the methyl groups on the succinate backbone might influence the reaction kinetics and selectivity, potentially requiring optimization of the process conditions.

Starting MaterialCatalystPrimary Product(s)
Dimethyl SuccinateCopper-basedγ-Butyrolactone, 1,4-Butanediol
Diethyl SuccinateCopper-basedγ-Butyrolactone, 1,4-Butanediol

Building Block for Complex Organic Molecules

The structural features of this compound make it an attractive building block for the synthesis of more complex organic molecules. The presence of two chiral centers at the 2 and 3 positions means that it can exist as different stereoisomers, which can be valuable in the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries.

While specific examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not widely reported, its functional groups allow for a range of chemical transformations. These include hydrolysis to the corresponding dicarboxylic acid, amidation to form diamides, and various condensation reactions. These potential transformations open up avenues for its use in the construction of diverse molecular architectures.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

While direct applications of this compound in the formation of Metal-Organic Frameworks (MOFs) are not extensively documented, its structural analogues and derivatives play a significant role in coordination chemistry. The core structure, 2,3-dimethylsuccinic acid, can coordinate with metal ions to form porous frameworks. For instance, analogous succinate derivatives have been shown to coordinate with Ce(IV) ions, highlighting the potential of the succinate backbone in constructing such advanced materials.

The ester functionalities in this compound can be chemically modified to create complex ligands. A related compound, diethyl 2,3-diacetylsuccinate, serves as a precursor for synthesizing macrocyclic ligands due to its multiple coordination sites. This suggests that this compound could be a valuable building block for larger, more intricate molecular architectures. Another related molecule, diethyl 2,3-diisopropylsuccinate, is classified within the metallocene family, which are key compounds in coordination chemistry and catalysis. biosynth.com The potential lies in hydrolyzing the ester groups of this compound to the corresponding dicarboxylic acid, which can then act as a linker in the synthesis of MOFs, connecting metal nodes to create porous, crystalline structures.

Green Chemistry Initiatives and Sustainable Production Pathways

In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable production methods for succinate esters. These initiatives focus on utilizing renewable resources and employing environmentally friendly catalytic processes to minimize waste and environmental impact.

Utilization of Biomass-Derived Feedstocks

A key strategy in the sustainable production of this compound is the use of biomass-derived feedstocks. The foundational precursor, succinic acid, is a bio-based chemical that can be produced on a large scale through the fermentation of sugars derived from renewable resources like corn starch or sugarcane. researchgate.net This bio-succinic acid serves as a green starting material for various succinate esters.

Fermentation: Microbial fermentation of biomass-derived carbohydrates to produce succinic acid.

Esterification: The resulting succinic acid is then esterified with alcohols, such as ethanol (B145695) (which can also be bio-derived), to produce diethyl succinate. google.com

Derivatization: Subsequent chemical modifications can introduce the methyl groups at the 2 and 3 positions to yield this compound.

This approach significantly reduces the reliance on fossil fuels, which are the traditional source for many chemical feedstocks, thereby lowering the carbon footprint of the production process.

Environmentally Benign Catalytic Systems

The shift towards green chemistry also involves replacing hazardous traditional catalysts with more sustainable alternatives. In the synthesis of succinate esters, conventional processes often use strong mineral acids like sulfuric acid, which are corrosive and difficult to handle and dispose of. googleapis.comresearchgate.net Research has focused on developing and implementing environmentally benign catalytic systems.

These green catalysts include:

Solid Acid Catalysts: These are heterogeneous catalysts that are easily separated from the reaction mixture, allowing for reuse and minimizing waste. Examples include strongly acidic cation exchange resins, solid super-strong acids, and solid heteropoly acids. google.comgoogleapis.com These have been successfully used in the esterification of succinic acid. google.com

Enzymatic Catalysts: Lipases, such as Lipase Cal B, have been employed for the trans-esterification of succinate esters. researchgate.net Enzymes operate under mild conditions (lower temperature and pressure), are highly selective, and are biodegradable, making them an excellent green alternative. researchgate.net

Hydrogenation Catalysts: For synthesis routes involving hydrogenation, catalysts using metals like Palladium (Pd) on carriers such as activated carbon or alumina (B75360) are used. google.com These systems can offer high conversion efficiency and selectivity under optimized conditions. google.com

The table below summarizes some of the environmentally benign catalytic systems used in the synthesis of related succinate esters.

Catalyst TypeSpecific ExampleReaction TypeAdvantagesSource
Solid Acid CatalystStrong-acid cation exchange resinEsterificationReusable, easy to separate, reduces corrosive waste. google.com
Enzymatic CatalystLipase Cal BTrans-esterificationOperates under mild conditions, high selectivity, biodegradable. researchgate.net
Mineral AcidSulfuric Acid (H₂SO₄)EsterificationEffective homogeneous catalyst. googleapis.comresearchgate.net
Hydrogenation CatalystPalladium (Pd) on a carrierHydrogenationHigh conversion efficiency and selectivity. google.com

Environmental Fate and Degradation Pathways of Diethyl 2,3 Dimethylsuccinate

Atmospheric Degradation Mechanisms

The primary atmospheric removal process for organic compounds like diethyl 2,3-dimethylsuccinate is expected to be its reaction with hydroxyl (OH) radicals.

The rate of reaction with OH radicals is a critical parameter for determining the atmospheric lifetime of a volatile organic compound. While no specific rate constant for this compound has been published, data for related succinate (B1194679) esters provide a basis for estimation.

For instance, the rate constant for the reaction of OH radicals with dimethyl succinate (DMS) was measured to be (1.5 ± 0.4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K. dtic.mil This is in general agreement with values predicted by structure-activity relationships (SARs). dtic.mil General principles of atmospheric chemistry indicate that the rate of reaction with OH radicals is influenced by the type of C-H bonds present in the molecule. mdpi.comresearchgate.net

This compound possesses tertiary C-H bonds at the 2 and 3 positions of the succinate backbone, in addition to the primary and secondary C-H bonds of the ethyl groups. Tertiary C-H bonds are more susceptible to hydrogen abstraction by OH radicals than the secondary C-H bonds found in unsubstituted diethyl succinate or dimethyl succinate. Therefore, the reaction rate constant for this compound with OH radicals is expected to be higher than that of dimethyl succinate. copernicus.org

Table 1: OH Radical Reaction Rate Constants for Related Succinate Esters

Compound Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) Temperature (K) Reference

Following the initial reaction with OH radicals, which primarily involves the abstraction of a hydrogen atom, a cascade of reactions leads to various degradation products. For this compound, the abstraction is most likely to occur from the tertiary carbon atoms.

The resulting alkyl radical would rapidly react with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions in the atmosphere, potentially leading to the formation of stable products such as ketones, aldehydes, and smaller carboxylic acids. In the case of dimethyl succinate, the only primary product detected in one study was monomethyl succinate, though at a low yield, with formic acid observed as a secondary product. dtic.mil

By analogy, the atmospheric degradation of this compound initiated by OH radicals is hypothesized to proceed through the following steps:

H-atom abstraction: An OH radical abstracts a hydrogen atom from one of the tertiary C-H groups at the 2 or 3 position.

Peroxy radical formation: The resulting carbon-centered radical reacts with O₂ to form a this compound-peroxy radical.

Further reactions: This peroxy radical can react with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals, which can then decompose or isomerize, ultimately yielding a variety of smaller, oxygenated products.

Aqueous Phase Degradation

The fate of this compound in the aqueous phase is influenced by reactions with radical species and hydrolysis.

While specific kinetic data for the reaction of this compound with OH radicals in the aqueous phase are not available, this pathway can be a significant degradation route for water-soluble organic compounds. Ester functional groups are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acids or bases. This process would lead to the formation of ethanol (B145695) and 2,3-dimethylsuccinic acid.

Photochemical Decomposition

Direct absorption of solar radiation can lead to the decomposition of chemical compounds if they possess a chromophore that absorbs light in the relevant wavelength range (>290 nm). Information on the photochemical decomposition of the closely related compound, 2,3-dimethylsuccinic anhydride (B1165640), provides insight into potential pathways.

The photolysis of the cis and trans isomers of 2,3-dimethylsuccinic anhydride at 250 and 230 nm results in the formation of carbon monoxide (CO) and carbon dioxide (CO₂). dtic.mil Butene-2 was also produced, indicating the cleavage of the succinate ring structure. dtic.mil It is plausible that this compound could undergo similar ring-opening and fragmentation reactions upon absorption of sufficient energy, although its absorption spectrum would determine its environmental relevance.

Thermal Decomposition Pathways

Esters can undergo decomposition at elevated temperatures. stackexchange.com Studies on the thermal decomposition of various simple esters show the formation of smaller molecules like carboxylic acids, alkenes, carbon monoxide, and carbon dioxide. stackexchange.compublish.csiro.au

The thermal decomposition of 2,3-dimethylsuccinic anhydride, a structural analog, is more complex than its photolysis and yields methane (B114726) as an important product in addition to CO and CO₂. dtic.mil For esters like methyl acetate (B1210297) and methyl butanoate, a primary decomposition channel at high temperatures is the formation of a ketene (B1206846) and an alcohol. acs.org At even higher temperatures, fragmentation to radicals can occur, producing a mixture of smaller species. acs.org Therefore, the thermal decomposition of this compound would likely proceed through multiple complex steps, yielding a variety of smaller organic molecules, CO, and CO₂.

Table 2: Decomposition Products of Related Compounds

Compound Decomposition Method Products Reference
2,3-Dimethylsuccinic Anhydride Photolysis (230-250 nm) CO, CO₂, Butene-2 dtic.mil
2,3-Dimethylsuccinic Anhydride Thermal CO, CO₂, Methane, Butene-2 dtic.mil
Diethyl Carbonate Thermal (300-400 °C) CO₂, Ethylene, Ethanol publish.csiro.au

Q & A

What are the standard synthetic protocols for preparing diethyl 2,3-dimethylsuccinate, and how can purity be optimized?

Basic Research Question
this compound is typically synthesized via esterification of 2,3-dimethylsuccinic acid with ethanol under acidic catalysis. A common method involves refluxing the diacid with excess ethanol and a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion . Purification is achieved through vacuum distillation or column chromatography, with yields dependent on reaction time, temperature, and stoichiometric ratios of reactants. For high-purity products, recrystallization or preparative HPLC may be employed, particularly when synthesizing derivatives for coordination chemistry applications .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester group formation and methyl substitution patterns (e.g., δ ~1.2–1.4 ppm for ethyl groups, δ ~1.0–1.2 ppm for methyl substituents) .
  • Gas Chromatography-Mass Spectrometry (GC/MS) : Used to verify molecular weight (base peak at m/z 129 for C₆H₉O₃ fragments) and retention time, with synthetic standards critical for identification in complex mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves composition of fragment ions (e.g., m/z 147 for C₆H₁₁O₄) to distinguish structural isomers .

How does this compound function as a ligand in lanthanide-based metal-organic frameworks (MOFs), and what properties emerge?

Advanced Research Question
The ester’s dicarboxylate derivative (2,3-dimethylsuccinate) coordinates with lanthanide ions (e.g., Eu³⁺, Tb³⁺) to form MOFs with unique topologies and photoluminescent properties. For example:

Lanthanide IonMOF TopologyEmission Property
Eu³⁺3D frameworkRed emission
Tb³⁺2D layerGreen emission
These MOFs exhibit strong luminescence without ligand sensitization, making them suitable for sensing applications. Structural variations (e.g., solvent, pH) influence coordination geometry and emission intensity .

What challenges arise in detecting this compound in geological or environmental samples, and how are they mitigated?

Advanced Research Question
In organic-rich sediments (e.g., DSDP Leg 14 cores), co-eluting compounds and matrix effects complicate identification. Methodological solutions include:

  • Extraction Optimization : Benzene-methanol mixtures extract the ester efficiently from lipid-rich matrices .
  • Synthetic Calibration : Co-injecting synthetic dioctyl 2,3-dimethylsuccinate as a reference standard ensures accurate GC/MS identification .
  • Fragmentation Pattern Analysis : Matching mass spectra (e.g., m/z 129, 147, 241) with synthetic analogs resolves ambiguities from structural isomers .

How can contradictory data from analytical techniques (e.g., GC/MS vs. NMR) be resolved when characterizing this compound derivatives?

Advanced Research Question
Discrepancies may arise from isomerism or impurities. A systematic approach includes:

Cross-Validation : Confirm molecular composition via HRMS and functional groups via FT-IR.

Isomer-Specific Techniques : Use chiral columns in HPLC or enantioselective NMR shift reagents to resolve stereoisomers .

Synthetic Controls : Compare retention times and fragmentation patterns with authentic samples synthesized under controlled conditions .

What role does this compound play in asymmetric organic synthesis, and how is its stereochemistry leveraged?

Advanced Research Question
The ester serves as a chiral building block in synthesizing tetrahydrofurans and lignans. For example:

  • Stobbe Condensation : Reacts with aldehydes (e.g., p-hydroxybenzaldehyde) to form γ-lactones, with stereochemical outcomes controlled by reaction conditions (e.g., temperature, catalyst) .
  • Hydrogenation/Reduction : Selective reduction of ester groups yields diols for further functionalization, with stereochemistry preserved via steric hindrance from methyl groups .

What computational tools predict the coordination behavior of 2,3-dimethylsuccinate in MOFs, and how do they guide experimental design?

Advanced Research Question
Density Functional Theory (DFT) calculations model ligand-metal interactions, predicting bond lengths and angles. For example:

  • Charge Distribution Analysis : Identifies electron-rich oxygen atoms in the dicarboxylate group as primary coordination sites .
  • Thermodynamic Stability : Simulations assess framework stability under varying pH or solvent conditions, guiding synthesis protocols .

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